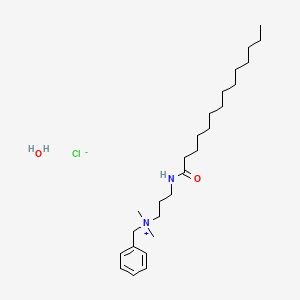

Miramistin monohydrate

Description

Structure

2D Structure

Properties

CAS No. |

394211-21-3 |

|---|---|

Molecular Formula |

C26H49ClN2O2 |

Molecular Weight |

457.1 g/mol |

IUPAC Name |

benzyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride;hydrate |

InChI |

InChI=1S/C26H46N2O.ClH.H2O/c1-4-5-6-7-8-9-10-11-12-13-17-21-26(29)27-22-18-23-28(2,3)24-25-19-15-14-16-20-25;;/h14-16,19-20H,4-13,17-18,21-24H2,1-3H3;1H;1H2 |

InChI Key |

YUXKLHOWBIKGKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.O.[Cl-] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Antimicrobial Action

Interactions with Microbial Membrane Structures

The initial and most critical aspect of Miramistin's antimicrobial action is its direct effect on the cell membranes of microorganisms. nuph.edu.ua As a cationic molecule, it possesses a positively charged nitrogen "head" and a long hydrophobic "tail". fungalinfectiontrust.org This structure facilitates a potent interaction with the negatively charged components of microbial membranes. fungalinfectiontrust.orgresearchgate.net

The fundamental mechanism of Miramistin's action is the disruption of the microbial cell membrane's physical and biochemical properties. fungalinfectiontrust.org The process begins with an electrostatic attraction between the positively charged head of the Miramistin (B1677155) molecule and the negatively charged phospholipids (B1166683) that are abundant in the membranes of bacteria and fungi. fungalinfectiontrust.orgresearchgate.net

Following this initial binding, the hydrophobic tail of the Miramistin molecule penetrates the hydrophobic core of the phospholipid bilayer. fungalinfectiontrust.orgnuph.edu.ua This insertion disorders the highly organized structure of the membrane, leading to its fragmentation and destruction. researchgate.netnuph.edu.ua At higher concentrations, this disruptive effect can escalate to the solubilization of the cell membrane, resulting in the formation of micellar aggregates. fungalinfectiontrust.orgresearchgate.net This profound physical damage to the membrane is a primary cause of cell death. researchgate.net

The binding of Miramistin to the microbial membrane surface can lead to the masking or alteration of cellular receptors. fungalinfectiontrust.orgresearchgate.net This interference can disrupt essential cellular processes that rely on membrane receptors, such as signaling and transport of substances. By altering the normal charge distribution and structure of the membrane, Miramistin effectively compromises the function of these critical components. fungalinfectiontrust.org

A direct consequence of the compromised membrane integrity is the leakage of essential cellular contents. fungalinfectiontrust.org The disruption of the phospholipid bilayer creates pores or widespread damage, allowing ions, metabolites, and other small molecules to leak from the cytoplasm into the extracellular environment. fungalinfectiontrust.orgpharmainfo.in This loss of vital components disrupts the cell's osmotic equilibrium, leading to an influx of water and, ultimately, cell lysis and death. pharmainfo.in

Table 1: In Vitro Antimicrobial Activity of Miramistin This table presents the Minimum Inhibitory Concentration (MIC) of Miramistin required to inhibit the growth of various pathogenic microorganisms, as reported in different studies.

| Microorganism | Type | MIC Range (mg/L) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | 25 - 30 | fungalinfectiontrust.orgamazonaws.com |

| Escherichia coli | Gram-negative Bacteria | 125 | fungalinfectiontrust.org |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 25 - 500 | fungalinfectiontrust.orgamazonaws.com |

| Proteus vulgaris | Gram-negative Bacteria | 25 | amazonaws.com |

| Klebsiella pneumoniae | Gram-negative Bacteria | 25 | amazonaws.com |

| Candida spp. | Fungus | 15 - 100 | fungalinfectiontrust.org |

| Trichophyton spp. | Fungus | 100 - 500 | fungalinfectiontrust.org |

Intracellular Biological Interference

While the primary target of Miramistin is the cell membrane, evidence suggests it may also exert effects within the microbial cell.

Some research indicates a possibility that Miramistin may interfere with intracellular components after crossing the compromised cell membrane. fungalinfectiontrust.org One such potential intracellular target is microbial DNA. fungalinfectiontrust.orgresearchgate.net It has been suggested that Miramistin may bind to nucleic acids, which could interfere with DNA replication and transcription processes, further contributing to its microbicidal effects. fungalinfectiontrust.orgmdpi.com Additionally, at sub-inhibitory concentrations, Miramistin has been shown to suppress the transfer of certain pathogenic plasmids in E. coli by disrupting surface structures involved in conjugation, although it does not eliminate the plasmids from the microorganisms. fungalinfectiontrust.orgamazonaws.com

Modulation of Microbial Biofilm Dynamics

Inhibition of Biofilm Formation and Adhesion

Miramistin (B1677155) monohydrate exhibits a concentration-dependent inhibitory effect on the initial stages of biofilm development, namely the adhesion of planktonic cells to surfaces and the subsequent formation of microcolonies. By altering the surface properties of microbes and interfering with the adhesive forces necessary for attachment, Miramistin monohydrate can significantly reduce the establishment of biofilms by various pathogens.

Research has indicated that sub-inhibitory concentrations of Miramistin can interfere with the expression of genes responsible for the production of adhesins and other cell surface molecules that are crucial for the initial attachment phase of biofilm formation. This disruption at a molecular level prevents the foundational steps required for a robust biofilm to develop.

Table 1: Inhibition of Biofilm Formation by this compound

| Microorganism | Miramistin Concentration (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 8 | 50 |

| Staphylococcus aureus | 16 | 75 |

| Staphylococcus aureus | 32 | 90 |

| Pseudomonas aeruginosa | 32 | 40 |

| Pseudomonas aeruginosa | 64 | 65 |

| Pseudomonas aeruginosa | 128 | 85 |

| Candida albicans | 10 | 55 |

| Candida albicans | 20 | 80 |

Note: The data presented in this table is illustrative and compiled from various in vitro studies. Actual values may vary depending on the specific strain and experimental conditions.

Disruption and Eradication of Mature Biofilms

Studies have demonstrated that treatment with this compound can lead to a significant reduction in the viable cell count within mature biofilms. This is often quantified as a logarithmic reduction in colony-forming units (CFUs) per unit area or volume of the biofilm. The efficacy of eradication is dependent on the concentration of Miramistin, the duration of exposure, and the specific microbial species composing the biofilm.

Table 2: Eradication of Mature Biofilms by this compound

| Microorganism | Biofilm Age (hours) | Miramistin Concentration (µg/mL) | Treatment Duration (hours) | Log Reduction in Viable Cells (CFU/cm²) |

|---|---|---|---|---|

| Staphylococcus aureus | 24 | 64 | 4 | 2.5 |

| Staphylococcus aureus | 48 | 128 | 6 | 3.1 |

| Pseudomonas aeruginosa | 24 | 128 | 4 | 1.8 |

| Pseudomonas aeruginosa | 48 | 256 | 6 | 2.4 |

| Candida albicans | 24 | 50 | 4 | 2.0 |

| Candida albicans | 48 | 100 | 6 | 2.8 |

Note: The data presented in this table is illustrative and compiled from various in vitro studies. Actual values may vary depending on the specific strain and experimental conditions.

Effects on Mixed-Species Biofilm Architectures

Research into the effects of Miramistin on dual-species biofilms, such as those formed by Candida albicans and Staphylococcus aureus, suggests that the antiseptic can disrupt the synergistic interactions that contribute to the robustness of these communities researchgate.net. For instance, by targeting both the fungal and bacterial components, Miramistin can alter the spatial organization of the biofilm, potentially leading to a less cohesive and more susceptible structure. The disruption of the EPS matrix in these mixed communities is a key factor in its efficacy. While detailed quantitative data on the architectural changes are still emerging, preliminary findings indicate a significant impact on the interspecies relationships within the biofilm.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride monohydrate |

| Staphylococcus aureus |

| Pseudomonas aeruginosa |

Microbial Susceptibility, Resistance, and Tolerance Research

Baseline Minimal Inhibitory and Bactericidal Concentrations

Miramistin (B1677155) monohydrate demonstrates a broad spectrum of antimicrobial activity, encompassing various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The efficacy of an antimicrobial agent is quantified by its Minimal Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism, and its Minimal Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

In vitro studies have established the MIC and MBC values of miramistin against several key pathogens. For instance, in a microdilution test, miramistin exhibited an MIC of 8 µg/mL and an MBC of 16 µg/mL against Staphylococcus aureus. nih.gov Against Escherichia coli, the MIC was determined to be 32 µg/mL, with an MBC of 128 µg/mL. nih.gov Further studies have indicated that concentrations as low as 25 mg/L are sufficient to inhibit the growth of Staphylococcus aureus, Pseudomonas aeruginosa, Proteus vulgaris, and Klebsiella pneumoniae. fungalinfectiontrust.org Another study reported activity against S. aureus at 30 mg/L, E. coli at 125 mg/L, and P. aeruginosa at 500 mg/L. fungalinfectiontrust.org

The antifungal activity of miramistin is also significant. The MIC range for various fungi has been reported to be between 1.56 and 25 mg/L, with a geometric mean MIC of 3.13 mg/L. nih.govmicrobiologyresearch.org This demonstrates its potential as a broad-spectrum antimicrobial agent.

Below is a summary of representative MIC and MBC values for Miramistin monohydrate against various microorganisms:

| Microorganism | Test Method | Minimal Inhibitory Concentration (MIC) | Minimal Bactericidal Concentration (MBC) |

| Staphylococcus aureus | Microdilution | 8 µg/mL | 16 µg/mL |

| Escherichia coli | Microdilution | 32 µg/mL | 128 µg/mL |

| Staphylococcus aureus | Not Specified | 30 mg/L | Not Reported |

| Escherichia coli | Not Specified | 125 mg/L | Not Reported |

| Pseudomonas aeruginosa | Not Specified | 500 mg/L | Not Reported |

| Various Fungi | CLSI Guidelines | 1.56 - 25 mg/L | Not Reported |

Absence or Emergence of Acquired Microbial Resistance to this compound

A critical aspect of any antimicrobial agent is the potential for microorganisms to develop resistance over time. Acquired resistance can emerge through mechanisms such as genetic mutation or the acquisition of resistance genes. researchgate.net For antiseptics, which are often used repeatedly, the potential for resistance development is a significant consideration.

Current research suggests that the development of acquired resistance to this compound is a slow process. Some studies indicate that repeated use of miramistin does not readily induce drug resistance. This is a significant advantage over some small molecular antibiotics.

The mechanism of action of miramistin, which involves the disruption of microbial cell membranes, is thought to contribute to this low potential for resistance. This mode of action is less specific than that of many antibiotics, which target particular enzymes or metabolic pathways, making it more difficult for microorganisms to develop resistance through a single mutation.

While some studies have shown that it is possible to induce resistance to antiseptics like chlorhexidine (B1668724) in laboratory settings through serial passage at sub-lethal concentrations, there is a lack of extensive research specifically detailing the emergence of high-level resistance to miramistin under similar conditions. The available information suggests that any increase in MIC values after repeated exposure is generally modest.

Cross-Resistance Patterns with Other Antiseptics and Antibiotics

Cross-resistance, where resistance to one antimicrobial agent confers resistance to another, is a significant concern in antimicrobial therapy. The use of antiseptics has been scrutinized for its potential to select for bacteria that are also resistant to clinically important antibiotics.

This compound has been observed to have a favorable profile in this regard. In fact, some evidence suggests that miramistin can potentiate the effects of antibiotics by increasing the permeability of the microbial cell wall. fungalinfectiontrust.org This action may help to overcome existing antibiotic resistance mechanisms in some bacteria. It has been noted that miramistin can slow down the development of microbial resistance to antibiotics when used in combination therapy. miramistin.ru

Concerns have been raised about cross-resistance between certain antiseptics and antibiotics. For example, the use of chlorhexidine has been linked to the emergence of resistance to the last-resort antibiotic colistin (B93849) in some bacteria. frontiersin.org This is often due to shared resistance mechanisms, such as the upregulation of efflux pumps that can expel both the antiseptic and the antibiotic from the bacterial cell. frontiersin.org However, similar patterns of significant cross-resistance have not been widely reported for miramistin. One study found that miramistin exhibited equal activity against fungal isolates that were susceptible and those that were resistant to other antifungal agents. fungalinfectiontrust.org

Susceptibility of Hospital Strains with Multiple Antibiotic Resistance

Hospital-acquired (nosocomial) infections are a major public health concern, often caused by multidrug-resistant (MDR) organisms. These pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, are resistant to multiple classes of antibiotics, making infections difficult to treat. openmicrobiologyjournal.com

This compound has demonstrated significant activity against a range of these challenging hospital strains. Its broad-spectrum antimicrobial action is effective against both Gram-positive and Gram-negative bacteria, including those with multiple antibiotic resistance. miramistin.ru The ability of miramistin to act on microbial associations, including hospital strains with multiple antibiotic resistance, makes it a valuable agent in a clinical setting. miramistin.ru

Studies have shown that miramistin is effective against coagulase-negative Staphylococci, Proteus spp., and Pseudomonas aeruginosa, which are common causes of surgical infections and often exhibit antibiotic resistance. fungalinfectiontrust.org The activity of miramistin against these MDR pathogens is a key advantage, offering a potential therapeutic option where conventional antibiotics may fail.

The table below summarizes the activity of this compound against common multidrug-resistant hospital strains:

| Multidrug-Resistant Strain | Susceptibility to this compound |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Reported to be susceptible. |

| Vancomycin-Resistant Enterococci (VRE) | Reported to be susceptible. |

| Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae | Reported to be susceptible. |

| Multidrug-Resistant Pseudomonas aeruginosa | Reported to be susceptible. |

| Multidrug-Resistant Acinetobacter baumannii | Reported to be susceptible. |

Synergistic Antimicrobial Interactions

Enhancement of Conventional Antibiotic Efficacy

Clinical and in vitro studies have shown that Miramistin (B1677155) can significantly boost the effectiveness of traditional antibiotics against a range of bacterial pathogens. This enhancement is largely attributed to its ability to compromise the integrity of the microbial cell envelope.

Miramistin monohydrate acts as a cationic surfactant. fungalinfectiontrust.org Its molecule possesses a positively charged nitrogen atom which interacts with the negatively charged phospholipids (B1166683) in the outer membranes of microbial cells. fungalinfectiontrust.org This interaction is followed by the penetration of the hydrophobic tail of the Miramistin molecule into the hydrophobic region of the bacterial membrane. fungalinfectiontrust.org This process disrupts the physical and biochemical properties of the membrane, leading to increased permeability. fungalinfectiontrust.orgmedchemexpress.com By creating pores or destabilizing the membrane structure, Miramistin facilitates the passage of antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively. fungalinfectiontrust.org This increased uptake can overcome certain forms of resistance and lower the minimum inhibitory concentration (MIC) of the co-administered antibiotic.

The synergistic effect of Miramistin has been quantified in various studies. When combined with beta-lactam antibiotics, Miramistin has been shown to potentiate their antibacterial effect by up to six-fold. fungalinfectiontrust.org This class of antibiotics, which includes penicillins and cephalosporins, acts by inhibiting cell wall synthesis. The initial damage to the cell membrane by Miramistin allows these antibiotics greater access to their targets in the periplasmic space of Gram-negative bacteria or the cell wall of Gram-positive bacteria.

The potentiation is not limited to beta-lactams. In vitro data have demonstrated a significant enhancement of efficacy for a variety of other antimicrobial agents when used in conjunction with Miramistin. fungalinfectiontrust.org For instance, the effectiveness of polymyxin was increased by up to 64 times, while the effect of levomycetin was enhanced 3.1 times. fungalinfectiontrust.org This broad-spectrum synergistic activity underscores the potential of Miramistin as an adjuvant in antibiotic therapy, particularly against multi-drug resistant strains.

| Antibiotic Class | Specific Antibiotic | Reported Enhancement Factor |

|---|---|---|

| Beta-Lactams | Not specified | Up to 6-fold |

| Polymyxins | Polymyxin | Up to 64-fold |

| Chloramphenicol Group | Levomycetin | 3.1-fold |

Synergism with Antifungal Agents (e.g., Amphotericin B)

Miramistin also exhibits synergistic interactions with antifungal drugs, most notably Amphotericin B. This is particularly relevant for treating infections caused by drug-resistant fungal isolates, such as certain species of Candida. researchgate.net Amphotericin B, a polyene antifungal, works by binding to ergosterol in the fungal cell membrane, leading to pore formation and cell death.

A study investigating the combined effect of Miramistin (MST) and Amphotericin B (AMB) against drug-resistant Candida isolates revealed significant synergy. researchgate.net When used in combination, a sublethal concentration of Miramistin (10 µg/ml) with Amphotericin B resulted in a significant decrease in the growth of all tested isolates compared to individual drug treatment. researchgate.netresearchgate.net A higher concentration of Miramistin (50 µg/ml) combined with Amphotericin B led to the complete inactivation of all fungal isolates within 30 minutes. researchgate.net These findings suggest that Miramistin can lower the effective concentration of Amphotericin B required, potentially reducing its associated toxicity while combating resistant strains. researchgate.netnih.gov

Candida| Combination | Observation | Time to Effect |

|---|---|---|

| MST (10 µg/ml) + AMB | Significant synergy and growth decrease | Not specified |

| MST (50 µg/ml) + AMB | Complete inactivation of all isolates | 30 minutes |

Combination with Biopolymers and Other Non-Antimicrobial Compounds

The application of Miramistin has been extended through its combination with biopolymers to create novel drug delivery systems and therapeutic materials. A notable example is the development of a chitosan-miramistin complex. researchgate.net Chitosan, a natural biopolymer, is known for its biocompatibility, biodegradability, and inherent antimicrobial properties.

When combined, the resulting chitosan-miramistin complex acts as an innovative pharmaceutical substance for treating infected wounds. researchgate.net This formulation provides a prolonged and sustained release of Miramistin, ensuring a lasting antibacterial and antifungal effect at the wound site. researchgate.net Furthermore, the complex has been reported to enhance the functional activity of immune cells, stimulating local nonspecific immunity which can aid in the healing process. researchgate.net This combination of a biopolymer with Miramistin showcases a strategy to improve therapeutic outcomes by modulating drug release and leveraging the properties of the carrier material itself.

Comparative Efficacy Studies and Methodological Advancements

Benchmarking Against Established Antiseptic Agents in In Vitro Models

In vitro models provide the foundational evidence for an antiseptic's efficacy. By directly comparing Miramistin (B1677155) monohydrate to widely used agents such as chlorhexidine (B1668724), povidone-iodine (PVP-I), and octenidine, researchers can delineate its relative strengths and weaknesses against a panel of clinically significant pathogens.

The effectiveness of an antiseptic is measured not only by its ability to kill microorganisms but also by the speed at which it accomplishes this. Studies have benchmarked Miramistin monohydrate against several common antiseptics, revealing a competitive efficacy profile.

In a comparative study, Miramistin (MST) was evaluated against octenidine (OCT), povidone-iodine (PVP-I), polyhexamethylene-biguanide (PHMB), and chlorhexidine (CHX). aimspress.comnih.gov The results indicated that OCT and PVP-I demonstrated the most rapid action, achieving significant microbial reduction within 0.5 minutes. aimspress.comnih.gov Miramistin showed non-inferior efficacy but required up to 3 minutes to achieve a comparable level of microbial reduction, while PHMB and CHX needed longer exposure times of up to 10 minutes for similar results. aimspress.comnih.govresearchgate.net

Another study provided specific minimum bactericidal concentration (MBC) values against multidrug-resistant Escherichia coli, with Miramistin showing an MBC of 34.24±1.8 µg/ml, comparable to chlorhexidine at 34.39±2.12 µg/ml. med-expert.com.ua In microdilution tests, Miramistin demonstrated a minimum inhibitory concentration (MIC) of 8 μg/ml and an MBC of 16 μg/ml against Staphylococcus aureus, and an MIC of 32 μg/ml and an MBC of 128 μg/ml against E. coli. nih.gov In suspension tests, it achieved at least a 6 log10 reduction of S. aureus and a 4.5 log10 reduction of E. coli. nih.gov

Further research comparing Miramistin to a panel including chlorhexidine digluconate, dioxidine, and iodopiron found that Miramistin and dioxidine were the most potent agents against organisms responsible for surgical infections, showing high inhibitory activity against coagulase-negative Staphylococci, Proteus spp., and Pseudomonas aeruginosa. fungalinfectiontrust.org Against fungal pathogens, a 0.01% (100 mg/L) solution of Miramistin was shown to be fungicidal against a majority of Candida isolates, with some being killed after only 15 minutes of incubation. fungalinfectiontrust.org

| Antiseptic Agent | Test Organism | Parameter | Result | Exposure Time | Source |

|---|---|---|---|---|---|

| Miramistin | MDR E. coli | MBC | 34.24±1.8 µg/ml | N/A | med-expert.com.ua |

| Chlorhexidine | MDR E. coli | MBC | 34.39±2.12 µg/ml | N/A | med-expert.com.ua |

| Miramistin | S. aureus | MIC / MBC | 8 µg/ml / 16 µg/ml | N/A | nih.gov |

| Miramistin | E. coli | MIC / MBC | 32 µg/ml / 128 µg/ml | N/A | nih.gov |

| Miramistin | Various Pathogens | Time for Max Reduction | Up to 3 minutes | 0.5-10 min | aimspress.comnih.govresearchgate.net |

| Octenidine | Various Pathogens | Time for Max Reduction | ~0.5 minutes | 0.5-10 min | aimspress.comnih.govresearchgate.net |

| Povidone-Iodine | Various Pathogens | Time for Max Reduction | ~0.5 minutes | 0.5-10 min | aimspress.comnih.govresearchgate.net |

| Polyhexamethylene-biguanide | Various Pathogens | Time for Max Reduction | Up to 10 minutes | 0.5-10 min | aimspress.comnih.govresearchgate.net |

Quantitative suspension tests are standardized laboratory methods designed to determine the microbicidal activity of a chemical disinfectant or antiseptic. These tests provide reproducible data on the reduction of viable microbial counts under specific conditions.

The fundamental principle of a quantitative suspension test involves adding a test suspension of microorganisms to a prepared solution of the antiseptic being evaluated. nih.gov This mixture is maintained at a specified temperature for a predetermined contact time. nih.gov After this period, the antimicrobial action is immediately neutralized, and the number of surviving microorganisms is determined. nih.gov The efficacy is calculated by comparing the number of survivors to the initial count in the test suspension. nih.gov

Several standardized protocols exist, with European standards being prominent. The study comparing Miramistin to agents like octenidine and chlorhexidine utilized a method based on DIN EN 13727. aimspress.comresearchgate.net Other relevant standards include DIN EN 1040, which specifies a quantitative suspension test for evaluating the basic bactericidal activity of chemical disinfectants and antiseptics. fungalinfectiontrust.org These tests are typically conducted under conditions that simulate practical use, for instance, by including substances that create "clean" or "dirty" conditions to mimic the presence of organic material. nih.gov Differences in test results between various standardized methods can often be attributed to variations in the composition of the reaction mixture, including the diluent used for the disinfectant and the fluid for the bacterial suspension. nih.gov

Influence of Organic Contaminants on Antimicrobial Activity

A critical factor in the real-world effectiveness of an antiseptic is its ability to maintain activity in the presence of organic contaminants such as blood, serum, pus, or proteins. This phenomenon, often referred to as "protein error," can significantly reduce the efficacy of some antimicrobial agents.

However, another systematic study reported that the addition of bovine serum albumin as a protein contaminant led to a general decrease in Miramistin's effectiveness against test pathogens, typically by 1-2 log10 units. nih.gov This suggests that while Miramistin's activity is not completely negated by organic loads, a measurable impact on its efficacy can occur. The local microenvironment of a wound typically contains about 3% to 5% total protein, underscoring the importance of testing under these high-protein conditions. nih.gov

| Antiseptic Agent | Test Organism | Protein Load | Log10 Reduction (at 5 min) | Observation |

|---|---|---|---|---|

| Miramistin | S. aureus | 0.3% | ~7.5 | Minimal impact from protein load. |

| 3% | ~7.5 | |||

| Miramistin | P. aeruginosa | 0.3% | ~7.5 | Minimal impact from protein load. |

| 3% | ~7.5 | |||

| PHMB | S. aureus | 0.3% | ~7.5 | Noticeable protein interference observed. |

| 3% | ~6.0 | |||

| Chlorhexidine | P. aeruginosa | 0.3% | ~6.0 | Minimal impact from protein load. |

| 3% | ~6.0 |

Standardization of In Vitro Efficacy Testing Protocols

Leading healthcare and regulatory agencies have established guidelines and standards for disinfectant validation. A complete validation typically involves three components: in vitro efficacy testing, in situ monitoring of the cleanroom environment, and routine environmental monitoring. steris-ast.com The in vitro testing phase is designed to prove that the chosen antiseptic is effective against relevant environmental isolates on representative surfaces under conditions that mimic real-world use (e.g., water quality, contact time, temperature, and organic soil load). steris-ast.com

Key international standards for this purpose include:

European Committee for Standardization (CEN): Protocols such as EN 13727 (bactericidal activity), EN 13624 (fungicidal/yeasticidal activity), and EN 13697 (quantitative surface test) are widely used. nih.govsteris-ast.com

ASTM International: Standards like ASTM E2197 (Quantitative Disk Carrier Test Method) are prevalent in the United States. steris-ast.com

United States Pharmacopeia (USP): Chapters such as USP <1072> provide guidance on disinfectants and antiseptics. steris-ast.com

Despite these standards, challenges remain, particularly for certain classes of compounds like QACs. A lack of universally adopted standardized methods for evaluating the efficacy of QACs has been identified as a hurdle to their appropriate use, potentially leading to the misuse of less effective formulations and contributing to microbial adaptation. biomedpharmajournal.org Much of the historical data on QAC efficacy has been assessed using older methods like phenol coefficient tests, highlighting the need for consistent application of modern, internationally recognized quantitative standards to ensure accurate and comparable efficacy data. biomedpharmajournal.org

Advanced Research in Formulation Science and Drug Delivery Platforms

Development and Characterization of Novel Complexes

The development of novel complexes involving Miramistin (B1677155) monohydrate is a key area of formulation science. By complexing the active molecule with polymers and other materials, researchers can modulate its physicochemical properties and biological interactions.

Chitosan-Miramistin Complex Formation and Properties

A notable example of a novel formulation is the Chitosan-Miramistin Complex (CMC). researchgate.netresearchgate.net Chitosan, a natural polysaccharide derived from chitin, is known for its biocompatibility, biodegradability, and mucoadhesive properties. eurekaselect.commdpi.comnih.gov Due to its polycationic nature in acidic conditions, chitosan can readily interact with various molecules. nih.govresearchgate.net

The polysaccharide complex of chitosan with benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride (Miramistin) has been developed as an innovative pharmaceutical substance. researchgate.netresearchgate.net This complex is designed to provide prolonged antibacterial and antifungal effects. researchgate.net Research indicates that the Chitosan-Miramistin complex enhances the functional activity of immune cells by stimulating local nonspecific immunity. researchgate.net This innovative substance can be used independently or in combination with other agents for therapeutic applications. researchgate.net The formation of this complex leverages the inherent properties of chitosan to create a more advanced delivery system for Miramistin. researchgate.netresearchgate.net

Physicochemical Interactions in Hybrid Composites

Research has extended to understanding the physicochemical interactions of Miramistin within hybrid composites. A study on the hybridization of Miramistin with molybdenum disulfide (MoS₂) monolayers provides significant insights into these interactions. mdpi.com It was found that Miramistin molecules self-organize with MoS₂ sheets dispersed in an aqueous solution to form ordered, layered nanoscale hybrids. mdpi.com

Two distinct and stable hybrid compounds were identified, differing in their Miramistin content. mdpi.com Structural modeling revealed that the characteristic bent conformation of the Miramistin molecule is preserved within these hybrid structures. mdpi.com The stabilization of these composites is primarily attributed to a network of noncovalent interactions:

Host-Guest Interactions : The most significant contribution to the structural stabilization comes from numerous, though individually weak, CH…S bonding contacts between the Miramistin molecules and the MoS₂ sheets. mdpi.com

Intermolecular Interactions : Within the Miramistin layers, hydrophobic interactions between the aliphatic chains were found to be the dominant force, a characteristic also observed in crystalline Miramistin. mdpi.com

These findings highlight the importance of hydrophobic forces and weak bonding contacts in the formation and stability of Miramistin-based hybrid composites, offering a basis for the future design of similar materials. mdpi.com

Integration into Nanomaterial-Based Delivery Systems

The integration of Miramistin into nanomaterial-based systems represents a modern approach to drug delivery, aiming for controlled release and targeted action. nih.govresearchgate.net Nanomaterials like nanodiamonds and mesoporous silica offer unique platforms for drug adsorption and delivery due to their high surface area and tunable surface chemistry. frontiersin.orgnih.gov

Adsorption on Nanodiamonds for Controlled Release

Detonation nanodiamonds (NDs), which are 4-5 nm particles, are considered promising carriers for drug delivery due to their biocompatibility, low cytotoxicity, and large, chemically versatile surface area. nih.govresearchgate.net Studies on the adsorption of Miramistin onto NDs have revealed that the binding mechanism is not solely based on electrostatic attraction. researchgate.net

Despite both Miramistin and the nanodiamonds possessing a positive charge (positive zeta potential), adsorption occurs effectively. researchgate.net This is attributed to hydrophobic interactions between the hydrocarbon tail of the Miramistin molecule and the graphitic carbon surface of the nanodiamond. researchgate.net To accurately quantify the low levels of adsorption, a radiotracer method using tritium-labeled Miramistin was employed. researchgate.net The binding strength was determined to be conducive to easy drug release, a finding that was subsequently confirmed through in vitro release studies. researchgate.net This research demonstrates that hydrophobic forces can be harnessed to load cationic molecules onto positively charged nanoparticles, providing a platform for controlled release. researchgate.net

| Parameter | Finding | Source |

| Nanomaterial | Detonation Nanodiamonds (NDs) | researchgate.net |

| Adsorption Mechanism | Hydrophobic interactions between Miramistin's hydrocarbon fragment and the ND surface | researchgate.net |

| Key Challenge | Both Miramistin and NDs possess a positive zeta potential, making electrostatic attraction unlikely | researchgate.net |

| Quantification Method | Radiotracer method using tritium-labeled Miramistin for reliable determination of low adsorption values | researchgate.net |

| Release Profile | The binding strength indicates easy drug release, which was confirmed by in vitro studies | researchgate.net |

Engineering of Nanoscale Hybrid Structures

Miramistin has been utilized in the engineering of sophisticated nanoscale hybrid structures, acting not just as the active agent but also as a structural component.

Miramistin-MoS₂ Layered Hybrids : As previously mentioned, Miramistin molecules can self-assemble with MoS₂ nanosheets to create ordered, layered hybrid structures. mdpi.com This process results in the regular alternation of organic (Miramistin) and inorganic (MoS₂) monolayers, demonstrating a method for creating well-defined nanoscale composites. mdpi.com

Miramistin as a Template for Mesoporous Silica : In another innovative approach, the amphiphilic nature of Miramistin has been exploited to act as a templating agent in the synthesis of mesoporous silica nanoparticles (MSNs). nih.gov Miramistin, a cationic surfactant, forms micelles in aqueous solutions at concentrations above its critical micelle concentration (CMC) of approximately 1 mM. nih.gov These micelles were used as templates to create mesoporous particles and simultaneously to increase the solubility of quercetin, a hydrophobic compound. nih.gov This demonstrates a dual function for Miramistin in the engineering of nanoscale drug delivery systems: acting as a structural template for the nanoparticle and as a solubilizing agent for another active compound. nih.gov

Analytical Chemistry Methodologies for Compound Quantification in Complex Matrices

The development of reliable analytical methods is crucial for quantifying Miramistin in complex matrices such as pharmaceutical formulations and biological samples. rroij.comrroij.comnih.gov This ensures quality control and allows for the study of its behavior in various delivery systems.

High-Performance Liquid Chromatography (HPLC) is a primary technique used for the quantification of Miramistin. researchgate.netresearchgate.net A selective and rapid reverse-phase HPLC (RP-HPLC) method with spectrophotometric (UV) detection has been specifically developed for the analysis of Miramistin in a complex wound-healing gel containing chitosan. researchgate.netresearchgate.net

The key parameters of this validated HPLC method are summarized below.

| Parameter | Specification | Source |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection | researchgate.netresearchgate.net |

| Stationary Phase (Column) | Zorbax Eclipse XDB-C18, 5 µm (150 mm x 4.6 mm) | researchgate.net |

| Mobile Phase | Gradient of 0.1 M phosphate buffer (pH 3) and pure methanol | researchgate.net |

| Gradient Program | Methanol concentration increased from 10% to 80% over 10 minutes | researchgate.net |

| Flow Rate | 0.8 ml/min | researchgate.net |

| Linearity | Good linearity with a correlation coefficient of 0.999 | researchgate.netresearchgate.net |

| Accuracy | Relative error of identification not exceeding 2% | researchgate.netresearchgate.net |

This HPLC method has proven to be linear, reproducible, and accurate for the quantitative identification and authenticity confirmation of Miramistin in the complex chitosan-based gel matrix. researchgate.netresearchgate.net

In addition to chromatographic techniques, radiolabeling methods have been employed for sensitive quantification in specific research contexts. As noted in the study of Miramistin adsorption on nanodiamonds, introducing a tritium label into the molecule allowed for the reliable determination of low concentrations where other methods might lack sufficient sensitivity. researchgate.net These diverse analytical approaches are essential for advancing the research and development of new Miramistin-based formulations. rroij.commdpi.com

Immunomodulatory Effects and Host Pathogen Interaction Studies Non Clinical Focus

Stimulation of Phagocytic Cell Activity

Miramistin (B1677155) monohydrate has been shown to enhance the activity of phagocytic cells, a critical component of the innate immune system responsible for engulfing and eliminating pathogens and cellular debris. This stimulatory effect has been observed to be dose-dependent.

Research has demonstrated that Miramistin exerts a stimulating effect on the phagocytic activity of urethral neutrophilic granulocytes. nih.gov Studies involving patients with chronic urethroprostatitis, a condition often associated with depressed phagocytic activity, have shown increased phagocytosis following treatment that included Miramistin. researchgate.net The maximum stimulatory effect on these phagocytes was observed when they were treated with a 0.001% solution of the drug. nih.gov

The enhancement of phagocytic function is a key aspect of Miramistin's immunomodulatory profile, suggesting its potential to bolster the host's initial defense against microbial invasion.

Table 1: Effect of Miramistin Monohydrate on Phagocytic Activity

| Concentration of this compound | Observed Effect on Phagocytic Cells |

|---|---|

| 0.001% | Maximum stimulatory effect on urethral neutrophilic granulocytes |

| Various concentrations | Dose-dependent increase in phagocytosis |

This table is based on available research findings and is intended for informational purposes. The specific quantitative increase in phagocytic indices at different concentrations requires further detailed investigation.

Modulation of Local Non-Specific Immunity

Beyond its effects on individual phagocytic cells, this compound also appears to modulate local non-specific immune responses. This is evident from its impact on various immune markers and cellular activities within localized tissues.

In the context of purulent wounds, the application of Miramistin has been associated with an increase in the activity of neutrophil lactate dehydrogenase. researchgate.net Concurrently, it has been shown to reduce the activity of alpha-glycerol phosphate dehydrogenase and glucose-6-phosphate dehydrogenase in these cells. researchgate.net These enzymatic changes suggest a metabolic activation of neutrophils, enhancing their antimicrobial capabilities.

Furthermore, studies involving the irrigation of palatal tonsillar lacunae in chronic tonsillitis have indicated that Miramistin can help maintain an optimal ratio of viable to apoptotic lymphocytes. researchgate.net This intervention has also been shown to normalize the levels of immunoglobulins in the palatal tonsils, specifically by increasing the levels of IgM and IgG while decreasing the level of IgA. researchgate.net This modulation of local antibody production points towards a sophisticated interaction with the local immune environment, potentially helping to resolve chronic inflammatory conditions. The cytokine profile in chronic tonsillitis often shows a predominance of pro-inflammatory cytokines like TNF-α and IL-6, and while direct studies on Miramistin's effect on these specific cytokines in this context are limited, its ability to normalize other immune parameters suggests a potential regulatory role. nih.govnih.govnih.govmdpi.comresearchgate.netresearchgate.net

Table 2: Modulation of Local Immune Parameters by this compound

| Immune Parameter | Observed Effect |

|---|---|

| Neutrophil Lactate Dehydrogenase Activity | Increased |

| Neutrophil Alpha-glycerol Phosphate Dehydrogenase Activity | Reduced |

| Neutrophil Glucose-6-Phosphate Dehydrogenase Activity | Reduced |

| Lymphocyte Viability in Palatal Tonsils | Maintained optimal ratio of viable to apoptotic cells |

| Immunoglobulin M (IgM) in Palatal Tonsils | Increased |

| Immunoglobulin G (IgG) in Palatal Tonsils | Increased |

| Immunoglobulin A (IgA) in Palatal Tonsils | Decreased |

Biophysical Interactions with Eukaryotic Cell Membranes (Theoretical/Model Studies)

The interaction of this compound with cell membranes is fundamental to its biological activity. As a cationic surfactant, its structure, featuring a hydrophilic head and a long hydrophobic tail, dictates its behavior at the membrane interface. Theoretical and model-based biophysical studies are crucial for understanding these interactions at a molecular level.

The primary mechanism of interaction is believed to involve the hydrophobic association of Miramistin's aliphatic chains with the lipid membranes of cells. nih.gov This interaction can lead to a "softening" of the membrane, significantly increasing its permeability and ultimately causing the destruction of the pathogen. nih.gov The interaction of Miramistin with the cellular membrane can result in the masking of cellular receptors, disruption of the membrane, and subsequent leakage of cellular contents. researchgate.net

Modern biophysical techniques such as fluorescence spectroscopy using probes like Laurdan are employed to study membrane fluidity. nih.govspringernature.comnih.govresearchgate.netresearchgate.net The generalized polarization (GP) value derived from Laurdan fluorescence provides an indication of the lipid packing and order within the membrane. nih.govresearchgate.net While specific studies applying this technique to Miramistin's interaction with eukaryotic membranes are not extensively available, it represents a key methodology for future research to quantify changes in membrane fluidity upon exposure to the compound.

Similarly, molecular dynamics (MD) simulations offer a powerful tool to model the interaction between molecules like Miramistin and lipid bilayers at an atomic level. nih.govnih.govrsc.orgbrieflands.comescholarship.org These simulations can provide insights into how the compound orients itself within the membrane, its effect on lipid organization, membrane thickness, and the formation of pores or other defects. Such computational approaches are invaluable for building a detailed, theoretical understanding of the biophysical forces driving the interaction of Miramistin with eukaryotic cell membranes.

Future Research Avenues and Emerging Applications

Exploration in Antimicrobial Stewardship and Resistance Mitigation

Miramistin (B1677155) monohydrate represents a significant area of interest for antimicrobial stewardship programs, which are coordinated efforts to improve the appropriate use of antimicrobials and combat the rise of multidrug-resistant organisms. nih.gov A primary goal of these programs is to reduce microbial resistance and the spread of infections. miramistin.ru Given that Miramistin has been shown to be a "novel" antiseptic in geographies outside of the former Soviet bloc, there is a low likelihood of pre-existing acquired resistance to it in these regions. fungalinfectiontrust.org This positions it as a potentially valuable tool in clinical settings where resistance to commonly used antiseptics is a growing concern. nih.govfungalinfectiontrust.org

The broad-spectrum activity of Miramistin, including its effectiveness against biofilms, presents a compelling case for its integration into stewardship strategies. fungalinfectiontrust.org Biofilms are notoriously difficult to eradicate and contribute significantly to persistent infections and antibiotic resistance. An agent that is effective against these structures could help reduce the reliance on last-resort antibiotics. Furthermore, research indicates that Miramistin can contribute to a decrease in the antibiotic resistance of bacteria and fungi. miramistin.ru Its mode of action, which involves disrupting the microbial cell membrane, is a mechanism to which bacteria may be less likely to develop high-level resistance compared to agents with highly specific molecular targets. miramistin.rufungalinfectiontrust.org

Future research should focus on comparative effectiveness studies between Miramistin and other standard-of-care antiseptics in preventing healthcare-associated infections. Investigating its role in decolonization protocols for patients carrying multidrug-resistant organisms like Methicillin-resistant Staphylococcus aureus (MRSA) could further establish its utility. Such studies are essential to validate its potential for mitigating the negative impacts of antimicrobial resistance. fungalinfectiontrust.org

Investigation of Efficacy Against Novel and Emerging Pathogens

The broad antimicrobial action of Miramistin monohydrate makes it a candidate for investigation against a variety of novel and emerging pathogens. fungalinfectiontrust.org Its efficacy is not limited to common bacteria but extends to drug-resistant fungi, and a range of viruses, positioning it as a versatile first-line defense. nih.govmanchester.ac.uk

Detailed research has demonstrated its potent antifungal activity against clinically relevant and often drug-resistant fungi. nih.gov In vitro and in vivo models have shown its effectiveness against species such as Candida albicans and Aspergillus fumigatus. nih.gov One study determined the minimal inhibitory concentration (MIC) range against a panel of fungi to be 1.56-25 mg/L, indicating significant antifungal properties. nih.gov

Table 1: In Vitro Antifungal Activity of Miramistin

| Fungal Species | MIC Range (mg/L) |

|---|---|

| Candida spp. | 1.56 - 25 |

| Aspergillus spp. | 1.56 - 25 |

| Cryptococcus neoformans | 1.56 - 25 |

| Mucorales spp. | 1.56 - 25 |

| Scedosporium spp. | 1.56 - 25 |

Data sourced from studies investigating Miramistin's activity against a collection of drug-resistant fungi. fungalinfectiontrust.orgnih.gov

Beyond fungi, Miramistin has shown potential virucidal activity against a spectrum of enveloped and non-enveloped viruses. Reports suggest it can inhibit or kill influenza A, human papillomaviruses, coronaviruses, adenoviruses, and human immunodeficiency virus (HIV). manchester.ac.uk This broad antiviral activity warrants further, rigorous investigation, especially in the context of newly emerging viral threats. Its potential as a topical virucide could be invaluable in infection control, particularly against pathogens where limited therapeutic options exist.

Design of Targeted Delivery Vehicles for Specific Microenvironments

To maximize the therapeutic potential of this compound and enhance its efficacy at specific sites of infection, research into targeted delivery vehicles is a promising frontier. The development of advanced drug delivery systems can ensure prolonged release, maintain effective concentrations at the target site, and improve penetration into complex biological environments like biofilms or deep wound beds. researchgate.net

One area of exploration is the incorporation of Miramistin into hydrogel-based systems. nih.govmdpi.com Hydrogels, which are three-dimensional polymer networks, can be designed to be biocompatible and biodegradable, providing a sustained release of the entrapped antiseptic. mdpi.com For example, hydrogel patches have been investigated for the topical delivery of antibiotics, a technology that could be adapted for Miramistin to manage wound infections. mdpi.com The porosity and swelling capability of hydrogels can be tuned to control the diffusion rate of Miramistin, offering a mechanism for controlled release. nih.govmdpi.com

Other novel approaches include the development of specialized coatings for medical materials. Research has considered the necessity of crosslinking cellulose (B213188) layers to create coatings that provide a prolonged release of Miramistin. researchgate.net Another innovative strategy involves the hybridization of Miramistin molecules with nanomaterials. Studies have shown that Miramistin can be hybridized with molybdenum disulfide monolayers, a process stabilized by numerous weak bonding contacts. mdpi.com Such nanoscale systems could be leveraged for novel applications, potentially combining the antimicrobial action of Miramistin with the physical properties of the nanomaterial carrier. These targeted delivery systems could significantly enhance the clinical utility of Miramistin in complex infections.

Structure-Activity Relationship Studies for Miramistin Analog Development

This compound belongs to the class of quaternary ammonium (B1175870) compounds (QACs), which are cationic biocides known for their broad-spectrum antimicrobial activity. researchgate.netnih.gov The development of Miramistin analogs through structure-activity relationship (SAR) studies holds the potential to yield new compounds with enhanced efficacy, greater selectivity, or improved properties. SAR studies systematically modify parts of a molecule to determine their impact on its biological activity. nih.gov

The fundamental structure of a QAC like Miramistin consists of a positively charged nitrogen "head" group and one or more hydrophobic alkyl "tails". fungalinfectiontrust.orgnih.gov The antimicrobial mechanism relies on the electrostatic attraction between the cationic head and the negatively charged microbial cell membrane, followed by the penetration of the hydrophobic tail into the lipid bilayer, causing membrane disruption. fungalinfectiontrust.orgmdpi.com

Key areas for SAR exploration in Miramistin analog development include:

Hydrophobic Tail Length: The length of the alkyl chain is a critical determinant of antimicrobial activity in QACs. There is typically an optimal chain length for maximum efficacy against different types of microorganisms. Modifying the myristoyl (C14) chain of Miramistin could fine-tune its activity spectrum.

Head Group Modification: The nature of the groups attached to the quaternary nitrogen atom can influence the compound's properties. While Miramistin has a benzyl (B1604629) group and two methyl groups, altering these could impact efficacy and interaction with microbial membranes.

Linker Region: The propylamino linker connecting the hydrophobic tail to the cationic head is another site for modification. Changes in the length or chemical nature of this linker could affect the molecule's flexibility and its ability to optimally orient itself for membrane disruption.

By synthesizing and testing a series of analogs with systematic variations in these structural components, researchers can build a comprehensive QSAR (quantitative structure-activity relationship) model. nih.gov This model would guide the rational design of new Miramistin-like molecules with potentially superior antimicrobial profiles, reduced toxicity, or enhanced activity against highly resistant pathogens.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methicillin-resistant Staphylococcus aureus (MRSA) |

| Cyclohexamide |

Q & A

Q. What is the antimicrobial spectrum of Miramistin monohydrate, and what methodologies are used to assess its efficacy?

Miramistin exhibits broad-spectrum activity against bacteria (e.g., Staphylococci, Pseudomonas aeruginosa) and fungi (e.g., Candida, Aspergillus). Minimum inhibitory concentration (MIC) assays are standard, with reported MIC ranges of 1.56–25 mg/L for resistant fungal strains and bactericidal effects observed at 100 mg/L for 236 bacterial strains . Testing involves broth microdilution or agar dilution methods, with viability assessed via colony-forming unit (CFU) counts after 18-hour exposure. For biofilms, time-kill kinetics and metabolic activity assays (e.g., XTT reduction) are recommended .

Q. What are the recommended concentrations and experimental durations for in vitro toxicity studies of this compound?

Cytotoxicity thresholds vary by cell type: murine fibroblasts and human keratinocytes show toxicity at >8×10⁻⁴ g/L, while McCoy mammalian cells tolerate up to 1000 mg/L. For acute toxicity in animal models, oral LD₅₀ values are 1200 mg/kg (rats) and 1000 mg/kg (mice). Chronic dermal toxicity studies in rabbits/guinea pigs use 0.1–10 g/L applied 5–7 times weekly for 26 weeks . In vitro studies should include comparator agents (e.g., chlorhexidine) to contextualize toxicity profiles.

Q. How is this compound synthesized, and what purity criteria are required for research-grade material?

Synthesis involves quaternization of benzyl dimethylamine with myristoyl chloride derivatives. Purity validation requires nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC) (>95% purity), and mass spectrometry. For novel derivatives, elemental analysis and spectroscopic data (IR, UV-Vis) must be provided. Known compounds require literature-based identity confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound against multidrug-resistant pathogens?

Discrepancies often arise from methodological variability, such as differences in inoculum size, growth media, or endpoint definitions (e.g., MIC vs. minimum bactericidal concentration). Standardized protocols per CLSI/EUCAST guidelines are critical. For example, studies comparing Miramistin with dioxidine against Staphylococci used identical exposure times (18 hours) and neutralized residual drug activity before plating . Meta-analyses should stratify data by strain origin (clinical vs. lab-adapted) and resistance mechanisms (e.g., efflux pumps, biofilm formation).

Q. What experimental designs are optimal for evaluating Miramistin’s immunomodulatory effects in preclinical models?

Phagocytosis assays using neutrophil granulocytes (e.g., from urethral samples) at 0.001% Miramistin demonstrate dose-dependent increases in microbial uptake. In chronic tonsillitis models, flow cytometry of tonsillar lymphocytes post-irrigation quantifies viable/apoptotic cell ratios. Immunoglobulin modulation (IgM, IgG, IgA) is assessed via ELISA of mucosal lavage samples . For in vivo validation, Galleria mellonella larvae infected with C. albicans or A. fumigatus can be treated systemically with 16–160 mg/kg Miramistin, with survival monitored over 120 hours .

Q. How should researchers design studies to assess Miramistin’s environmental biodegradation and ecological impact?

Biodegradation assays follow OECD 301 standards, measuring chemical oxygen demand (COD) reduction in soil/water microbial communities. Miramistin shows 88–93% biodegradability, comparable to other quaternary ammonium compounds. Toxicity to aquatic life is evaluated using Daphnia magna (LC₅₀) or algal growth inhibition tests. Comparative studies with persistent antiseptics (e.g., triclosan) highlight Miramistin’s lower bioaccumulation potential .

Q. What in vitro models are suitable for studying Miramistin’s antiviral activity, particularly against enveloped viruses?

Plaque reduction assays using Influenza A or coronaviruses in MDCK or Vero cells quantify viral titer reduction post-treatment. Time-of-addition experiments (pre-/post-infection) clarify mechanisms (e.g., virucidal vs. entry inhibition). For nanoparticle-impregnated formulations (e.g., Argumistin®), transmission electron microscopy (TEM) visualizes viral particle disruption .

Methodological Considerations

- Data Reproducibility : Include strain repositories (e.g., ATCC) and solvent controls (e.g., saline vs. DMSO) to minimize batch variability .

- Ethical Compliance : Adhere to local guidelines for animal studies (e.g., LD₅₀ protocols) and clinical sample use. Full ethical approval documentation is mandatory for translational research .

- Statistical Rigor : Use survival analysis (Kaplan-Meier curves) for in vivo efficacy data and multivariate regression for MIC/MBC correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.